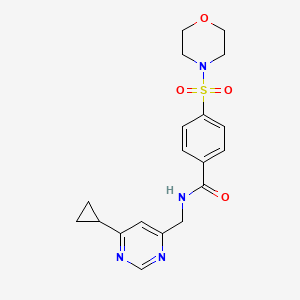

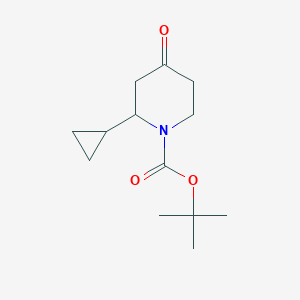

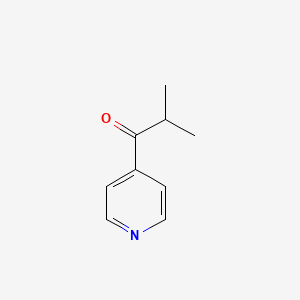

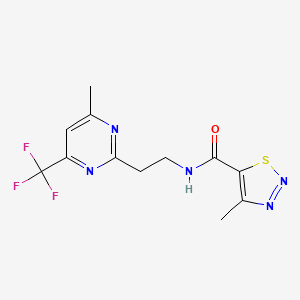

![molecular formula C13H11F3N2O2 B2669662 5-Cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole CAS No. 680216-02-8](/img/structure/B2669662.png)

5-Cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole” is a chemical compound with the molecular formula C13H11F3N2O2 . It is a member of the oxadiazole family, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .

Synthesis Analysis

The synthesis of similar compounds often involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The synthesis of related compounds starts with a cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate as a key trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds can be analyzed using 1H, 13C, 11B, and 19F NMR spectroscopy . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, which is 284.23 . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Anticancer and Anti-Diabetic Potential

A series of 1,3,4-Oxadiazoles derivatives were synthesized and evaluated for their anti-cancer and anti-diabetic properties. The synthesis involved condensation of aldehydes and acetophenones with acid hydrazide, yielding Schiff bases, which upon cyclization, produced 1,3,4-oxadiazole derivatives. These compounds were tested for cytotoxic efficacy against the LN229 Glioblastoma cell line and showed significant apoptosis in cancer cells. Additionally, in vivo studies on a genetically modified diabetic model (Drosophila melanogaster) indicated that certain compounds exhibited notable anti-diabetic activity by significantly lowering glucose levels (Sathyanarayana D. Shankara et al., 2022).

Antibacterial Activity

Novel 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole derivatives were prepared and examined for their antibacterial activity, showcasing the versatility of oxadiazole derivatives in combating bacterial infections (A. Parameshwar et al., 2017).

Anti-protozoal Activity

The synthesis of novel oxadiazolyl pyrrolo triazole diones demonstrated significant anti-protozoal and cytotoxic activities, further highlighting the potential of 1,2,4-oxadiazole and 1,2,3-triazole containing compounds as bioactive agents (Y. Dürüst et al., 2012).

Advanced Material Applications

Liquid Crystalline Properties

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles showed that some of the synthesized compounds exhibit smectic or nematic phases, indicating their high potential as liquid crystalline monomers for advanced material applications (G. Jian et al., 2014).

Organic Light Emitting Diodes (OLEDs)

Iridium(III) complexes with 1,2,4-oxadiazole-based ancillary ligands were developed for use in OLEDs. These complexes exhibited green phosphorescence with high photoluminescence quantum efficiency, demonstrating their application in creating efficient OLEDs with low efficiency roll-off (Yi Jin et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

5-cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O2/c14-13(15,16)19-10-6-4-8(5-7-10)11-17-12(20-18-11)9-2-1-3-9/h4-7,9H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLGNFPHBAWESD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methoxyphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2669581.png)

![5-amino-1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2669582.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pentanoate](/img/structure/B2669584.png)

![4-Ethyl-5-fluoro-6-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2669586.png)

![N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2669587.png)

![N-allyl-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2669589.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2669590.png)